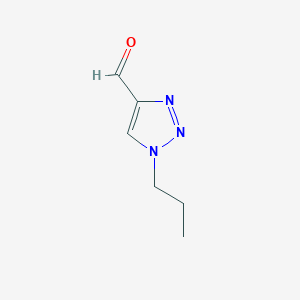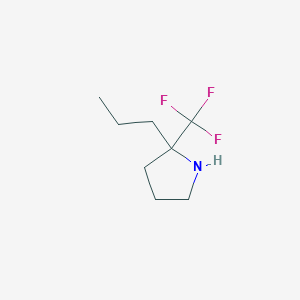
2-Propyl-2-(trifluoromethyl)pyrrolidine
Overview
Description
“2-Propyl-2-(trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number: 1394042-58-0 . It has a molecular weight of 181.2 and its IUPAC name is this compound . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring with a propyl group and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Organocatalysis and Synthesis
- Enantioselective Catalysis : The trifluoroacetic acid salt of a related pyrrolidine compound was effective as an organocatalyst in an asymmetric intramolecular aldol reaction, achieving high enantioselectivity. This showcases the pyrrolidine structure's potential in catalyzing precise chemical reactions (Hayashi et al., 2007).
- Fluorination of Pyrroles : Research on the fluorination of pyrrole rings, including 2-acylpyrroles, under microwave conditions demonstrates the utility of pyrrolidine derivatives in the synthesis of fluorinated compounds, such as fluorohymenidin, a pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).
Ionic Liquids and Electrochemistry
- Ionic Liquid Properties : N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR13TFSI) was characterized for its interactions with LiTFSI, demonstrating the role of pyrrolidinium-based ionic liquids in electrolytes for energy storage applications (Nicotera et al., 2005).
Materials Science
- Electrocatalysts for Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, including derivatives with 2-pyridyl groups, have been identified as selective electrocatalysts for the reduction of dioxygen in aqueous solutions, highlighting the potential of pyrrolidine derivatives in developing efficient catalytic systems (Matson et al., 2012).
Chemical Synthesis and Functionalization
- Synthesis of Antiinfluenza Compound : A stereoselective synthesis of the antiinfluenza drug A-315675 utilized a pyrrolidine derivative as a key intermediate, illustrating the compound's relevance in pharmaceutical synthesis (DeGoey et al., 2002).
- Cyclisation of Sulfonamides : Pyrrolidines were used effectively in the catalytic cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines, showcasing their utility in complex organic transformations (Haskins & Knight, 2002).
Safety and Hazards
“2-Propyl-2-(trifluoromethyl)pyrrolidine” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound has several hazard statements, including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Future Directions
Pyrrolidine derivatives, such as “2-Propyl-2-(trifluoromethyl)pyrrolidine”, are of great interest in medicinal chemistry due to their versatile structure and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-propyl-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVKAOGZXMNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
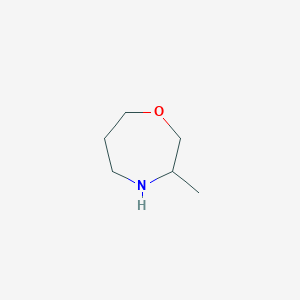
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
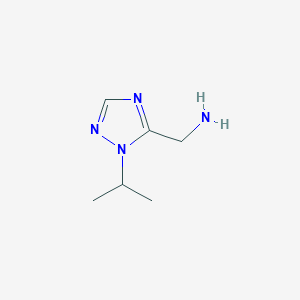
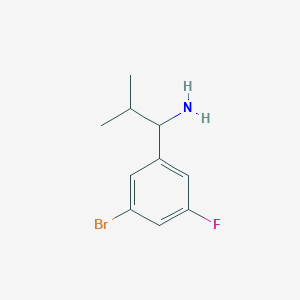
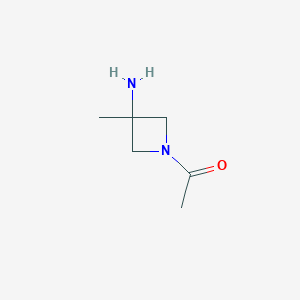

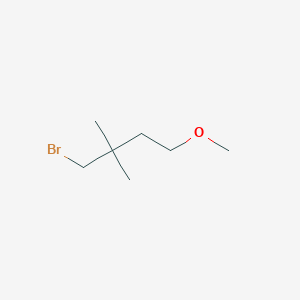
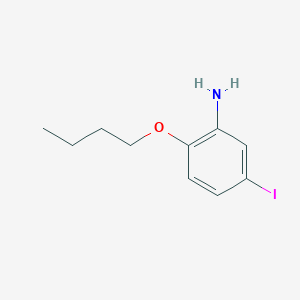
![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
